

The Discovery and Synthesis of IPN60090 Dihydrochloride: A Technical Whitepaper

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Compound of Interest		
Compound Name:	IPN60090 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

IPN60090, also known as IACS-6274, is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase-1 (GLS-1).[1] Developed through a collaborative effort between The University of Texas MD Anderson Cancer Center and Ipsen Biopharmaceuticals, IPN60090 targets the metabolic reprogramming inherent in many cancer cells, which exhibit a strong dependence on glutamine for survival and proliferation.[1][2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **IPN60090 dihydrochloride**. It is intended to serve as a technical resource for researchers and drug development professionals interested in the therapeutic potential of GLS-1 inhibition.

Introduction: Targeting Cancer Metabolism with GLS-1 Inhibition

Cancer cells undergo significant metabolic reprogramming to meet the bioenergetic and biosynthetic demands of rapid proliferation.[2] One of the key metabolic pathways often exploited by tumors is glutaminolysis, the process of converting glutamine into glutamate and other key metabolites.[3][4] The enzyme glutaminase-1 (GLS-1) catalyzes the first and rate-limiting step in this pathway, making it a critical node in cancer cell metabolism and an attractive therapeutic target.[1][3][2]

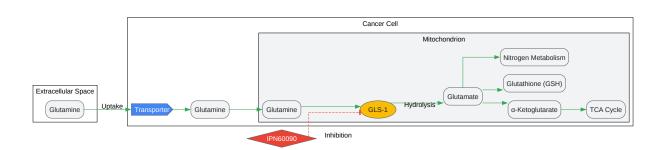


IPN60090 was designed to be a highly selective inhibitor of GLS-1, with improved physicochemical and pharmacokinetic properties over earlier generations of GLS-1 inhibitors. [3] Preclinical studies have demonstrated its potential efficacy in specific subsets of lung and ovarian cancers, particularly those with mutations in KEAP1/NRF2 or low expression of asparagine synthetase (ASNS).[2][5] Currently, IPN60090 is under investigation in Phase I clinical trials for patients with advanced solid tumors.[1][3][6]

Mechanism of Action and Signaling Pathway

IPN60090 functions as an allosteric inhibitor of GLS-1, binding to a site distinct from the glutamine binding pocket.[7] This inhibition blocks the conversion of glutamine to glutamate, thereby disrupting downstream metabolic processes that are crucial for cancer cell survival. These processes include the replenishment of the tricarboxylic acid (TCA) cycle, the synthesis of glutathione for redox balance, and the production of nitrogen for nucleotide and amino acid synthesis.[3]

The signaling pathway affected by IPN60090 is central to cellular metabolism. The following diagram illustrates the role of GLS-1 in glutaminolysis and the impact of its inhibition by IPN60090.



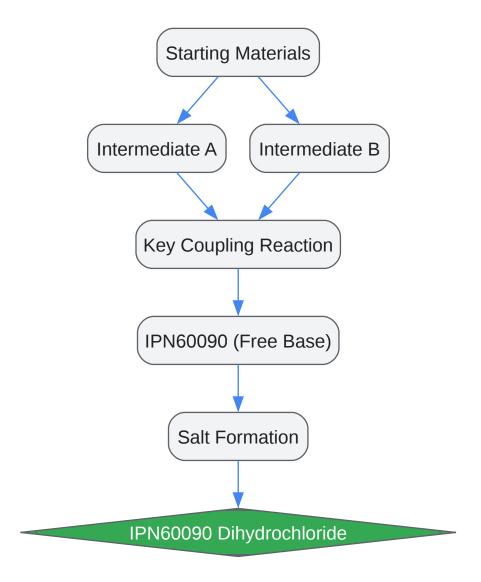


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Caption: Glutaminolysis pathway and the inhibitory action of IPN60090 on GLS-1.

Synthesis of IPN60090 Dihydrochloride

The chemical synthesis of IPN60090 (referred to as compound 27 in the primary literature) is a multi-step process.[3] The following diagram outlines the general synthetic workflow. A detailed, step-by-step protocol is provided in the subsequent section.



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Caption: General workflow for the synthesis of **IPN60090 dihydrochloride**.



Detailed Experimental Protocol for Synthesis

The synthesis of IPN60090 is detailed in the work by Soth et al. in the Journal of Medicinal Chemistry. The following is a representative protocol based on the published schemes and procedures.

Note: This protocol is for informational purposes only and should be performed by qualified chemists in a controlled laboratory setting.

Step 1: Synthesis of Intermediate A (Substituted Triazole)

- A solution of the starting hydrazine is reacted with a suitable orthoester in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent such as ethanol.
- The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon cooling, the product is isolated by filtration or evaporation of the solvent followed by purification, typically via column chromatography on silica gel.

Step 2: Synthesis of Intermediate B (Substituted Pyridine)

- A commercially available substituted pyridine is subjected to a nucleophilic aromatic substitution reaction with a protected amine.
- The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.
- After the reaction is complete, the mixture is worked up by extraction and the crude product is purified by chromatography.
- The protecting group on the amine is then removed under appropriate conditions (e.g., acidcatalyzed hydrolysis for a Boc group).

Step 3: Coupling of Intermediates A and B to form IPN60090 (Free Base)



- Intermediate A is coupled with Intermediate B via a reductive amination or a similar C-N bond-forming reaction.
- For reductive amination, the two intermediates are stirred together in a solvent such as dichloromethane (DCM) or dichloroethane (DCE) in the presence of a reducing agent like sodium triacetoxyborohydride.
- The reaction progress is monitored by LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield IPN60090 as a free base.

Step 4: Formation of IPN60090 Dihydrochloride

- The purified IPN60090 free base is dissolved in a suitable solvent, such as a mixture of methanol and diethyl ether.
- A solution of hydrochloric acid in a non-aqueous solvent (e.g., HCl in dioxane or diethyl ether) is added dropwise to the solution of the free base with stirring.
- The dihydrochloride salt typically precipitates out of the solution. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final product, **IPN60090 dihydrochloride**.

Quantitative Data Summary

The following tables summarize the key quantitative data for IPN60090 from preclinical studies.

Table 1: In Vitro Potency and Selectivity

Assay	Target/Cell Line	IC50 (nM)	Reference
Enzyme Inhibition	Human GLS-1 (GAC isoform)	31	[8]
Enzyme Inhibition	Human GLS-2	>50,000	[8]
Cell Proliferation	A549 (Human Lung Carcinoma)	26	[8]



Table 2: Pharmacokinetic Properties in Preclinical

Species

Species	Dosing Route	Dose (mg/kg)	t1/2 (h)	Cmax (µM)	F (%)	CL (mL/min /kg)	Referen ce
Mouse	IV	3	1.0	-	-	4.1	[8]
Mouse	РО	10	-	19	89	-	[8]

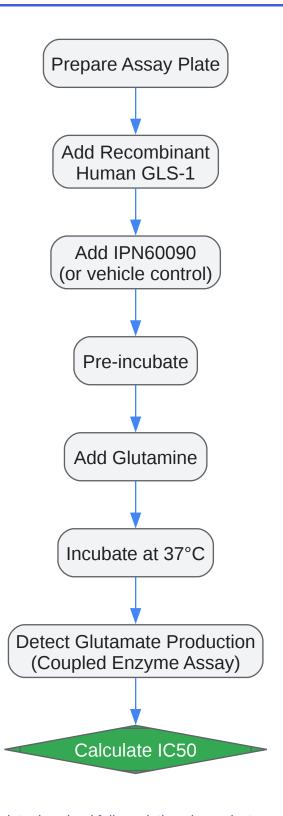
Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the activity of IPN60090.

GLS-1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified GLS-1.





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Caption: Workflow for the in vitro GLS-1 enzyme inhibition assay.

Protocol:



- Assay Principle: A dual-coupled enzyme assay is used to measure the production of glutamate.[3] Glutamate dehydrogenase (GDH) converts the glutamate produced by GLS-1 into α-ketoglutarate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.
- Reagents: Purified recombinant human GLS-1 (GAC isoform), glutamine, NAD+, GDH, and a buffer system (e.g., Tris-HCl).
- Procedure:
 - IPN60090 is serially diluted in DMSO and added to the wells of a microplate.
 - GLS-1 enzyme is added to the wells and pre-incubated with the compound.
 - The enzymatic reaction is initiated by adding a solution containing glutamine, NAD+, and GDH.
 - The plate is incubated at a controlled temperature (e.g., 37°C).
 - The change in absorbance at 340 nm is measured over time using a plate reader.
- Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
 [9]

Cell Proliferation Assay

This assay measures the effect of IPN60090 on the growth of cancer cell lines.

Protocol:

- Cell Line: A549 human lung carcinoma cells are commonly used.[3]
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.



- The culture medium is replaced with fresh medium containing serial dilutions of IPN60090 or vehicle control (DMSO).
- The cells are incubated for a period of 3 to 5 days.
- Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with a fluorescent dye like calcein AM.
- Data Analysis: The luminescence or fluorescence signal is measured using a plate reader.

 The IC50 value is calculated by normalizing the data to the vehicle-treated control and fitting the results to a dose-response curve.[9]

In Vivo Efficacy Studies (Xenograft Model)

These studies evaluate the antitumor activity of IPN60090 in a living organism.

Protocol:

- Animal Model: Immunocompromised mice (e.g., NSG mice) are implanted with human cancer cells (e.g., H460 non-small cell lung cancer cells) or patient-derived xenograft (PDX) models.[3]
- Dosing: Once tumors reach a specified size, the mice are randomized into treatment groups.
 IPN60090 dihydrochloride is formulated in an appropriate vehicle and administered orally (p.o.) at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[8][10]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic (PD) analysis, such as measuring the levels of glutamine and glutamate to confirm target engagement.[3]
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.

Conclusion



IPN60090 is a promising, clinical-stage inhibitor of GLS-1 that has demonstrated potent and selective activity in preclinical models. Its excellent physicochemical and pharmacokinetic properties make it a suitable candidate for oral administration.[3][11] The ongoing Phase I clinical trials will provide further insight into its safety and efficacy in patients with advanced solid tumors.[1][6] The identification of predictive biomarkers, such as KEAP1/NRF2 mutations and low ASNS expression, will be crucial for the future clinical development of IPN60090 and for realizing the potential of GLS-1 inhibition as a targeted cancer therapy.[2]

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